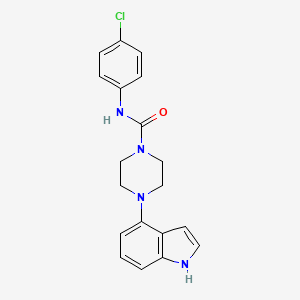

N-(4-氯苯基)-4-(1H-吲哚-4-基)哌嗪-1-甲酰胺

描述

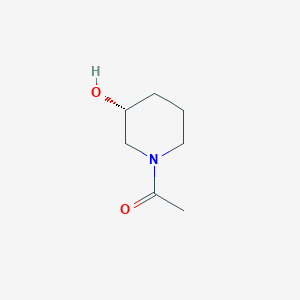

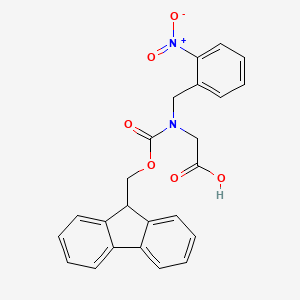

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, or 4C-IPC, is a synthetic compound that has been studied for its potential therapeutic benefits. It has been shown to possess a variety of biological activities and mechanisms of action, including anti-inflammatory, anti-cancer, and anti-fungal effects. The compound has been studied extensively in vitro and in vivo, and has been found to have promising applications in both research and clinical settings.

科学研究应用

代谢途径和受体亲和力

N-(4-氯苯基)-4-(1H-吲哚-4-基)哌嗪-1-甲酰胺属于芳基哌嗪类,在治疗抑郁症、精神病或焦虑症等疾病中具有临床应用。芳基哌嗪衍生物会经历广泛的代谢,包括 CYP3A4 依赖的 N-脱烷基化,从而产生 1-芳基哌嗪。这些代谢物以多种血清素受体相关效应而闻名,在人类和动物中均有发现。有些还表现出对其他神经递质受体的亲和力。这些衍生物的详细代谢和潜在药理作用强调了了解药物代谢和作用中的个体差异的重要性 (Caccia, 2007)。

抗分枝杆菌特性

最近的研究强调了哌嗪支架在针对结核分枝杆菌(包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株)开发有效分子的重要性。基于哌嗪的化合物的结构多样性为创造更有效的抗分枝杆菌剂提供了有希望的途径,突出了构效关系 (SAR) 研究在药物化学中的重要性 (Girase 等,2020)。

广泛的治疗潜力

哌嗪部分是许多药物中不可或缺的一部分,涵盖各种治疗类别,包括抗精神病药、抗组胺药、抗抑郁药、抗癌药、抗病毒药和抗炎药。对哌嗪衍生物的研究不断揭示其广泛的潜力,表明它们在药物发现中作为一种多功能构建模块的作用。对哌嗪核心的修饰可以显著影响所得分子的药用潜力,突出了该支架在解决不同药理靶点方面的适应性 (Rathi 等,2016)。

新型阿片类化合物

新型精神活性物质 1-环己基-4-(1,2-二苯乙基)哌嗪 (MT-45) 展示了哌嗪衍生物在超越传统界限的治疗探索。具有阿片类作用的 MT-45 代表了一类新的精神活性化合物,有潜力进一步研究其药理特性和治疗应用 (Siddiqi 等,2015)。

DNA 相互作用和药物设计

哌嗪衍生物,如合成染料 Hoechst 33258,表现出对双链 B-DNA 小沟的显着结合亲和力。这种相互作用,具有对富含 AT 的序列的特异性,不仅支撑了它们作为荧光 DNA 染料的用途,还将它们定位为针对 DNA 过程设计新药的潜在模板 (Issar & Kakkar, 2013)。

作用机制

Target of Action

The primary target of GOT1 inhibitor-1, also known as N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide, is Glutamic-Oxaloacetic Transaminase 1 (GOT1) . GOT1, also known as Aspartate Aminotransferase 1 (AST1), is a mitochondrial enzyme involved in the malate-aspartate shuttle . This enzyme plays a pivotal role in intracellular amino acid metabolism and redox balance .

Mode of Action

GOT1 inhibitor-1 disrupts the enzyme’s ability to catalyze the transamination reactions, thereby impeding the malate-aspartate shuttle and subsequent metabolic processes . When GOT1 activity is inhibited, cancer cells experience a buildup of metabolic intermediates and a reduction in essential products such as NADH and aspartate . Some inhibitors directly bind to the active site of the enzyme, blocking substrate access and catalytic activity .

Biochemical Pathways

The inhibition of GOT1 affects the malate-aspartate shuttle, a crucial metabolic pathway that facilitates the transfer of reducing equivalents across the mitochondrial membrane . This disruption hampers the cell’s ability to manage oxidative stress and produce nucleotides and other macromolecules necessary for rapid proliferation . The inhibition of GOT1 also represses mitochondrial metabolism and promotes a catabolic state .

Result of Action

The molecular and cellular effects of GOT1 inhibitor-1’s action primarily involve the disruption of cancer cell metabolism. The buildup of metabolic intermediates and the reduction in essential products like NADH and aspartate lead to an increased susceptibility of cancer cells to apoptosis and other forms of cell death . This ultimately results in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of GOT1 inhibitor-1 can be influenced by various environmental factors. For instance, the availability of glucose and other nutrients can impact the effectiveness of GOT1 inhibition . Additionally, the tumor microenvironment, characterized by hypoxia and nutrient deprivation, may also influence the compound’s action .

属性

IUPAC Name |

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c20-14-4-6-15(7-5-14)22-19(25)24-12-10-23(11-13-24)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVZKBOSNCHQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3281273.png)

![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)

![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)